2-Ethenyl-6-methoxyaniline

Beschreibung

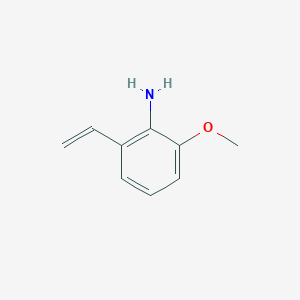

2-Ethenyl-6-Methoxyanilin ist eine organische Verbindung mit der Summenformel C9H11NO. Es ist ein Derivat von Anilin, wobei die Aminogruppe an der zweiten Position mit einer Ethenylgruppe und an der sechsten Position mit einer Methoxygruppe substituiert ist.

Eigenschaften

Molekularformel |

C9H11NO |

|---|---|

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

2-ethenyl-6-methoxyaniline |

InChI |

InChI=1S/C9H11NO/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6H,1,10H2,2H3 |

InChI-Schlüssel |

GEBLAJSTAOTZCJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1N)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-Ethenyl-6-Methoxyanilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Ethenylgruppe in eine Ethylgruppe umwandeln oder andere funktionelle Gruppen reduzieren, die im Molekül vorhanden sind.

Substitution: Elektrophile aromatische Substitutionsreaktionen können neue Substituenten in den aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.

Substitution: Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation Chinone ergeben, während Reduktion ethylsubstituierte Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

2-Ethenyl-6-Methoxyanilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann bei der Untersuchung von Enzymwirkungen und als Sonde in biochemischen Assays verwendet werden.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet

Wirkmechanismus

Der Mechanismus, durch den 2-Ethenyl-6-Methoxyanilin seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielen. Beispielsweise kann die Verbindung bei photokatalytischen Anwendungen die Bandstruktur von Halbleitermaterialien modulieren und so ihre photokatalytische Aktivität verbessern. Dies wird durch die Bildung von schmalen Bändern innerhalb der Bandlücken der Halbleiteroberflächen erreicht, wodurch Ladungstransferprozesse erleichtert werden.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethenyl-6-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Ethenyl-6-methoxyaniline serves as an important intermediate in organic synthesis, especially in the production of various pharmaceuticals and agrochemicals. Its unique vinyl group allows for further functionalization through various chemical reactions, such as:

- Electrophilic Substitution : The presence of the methoxy group enhances electrophilic aromatic substitution reactions.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form more complex organic molecules.

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit potential pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that this compound displays activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Antioxidant Properties : The compound's phenolic structure suggests it may possess antioxidant capabilities, which could be beneficial in treating oxidative stress-related diseases.

Materials Science

The compound can also be utilized in the development of new materials, particularly in:

- Polymer Chemistry : Its vinyl group allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

- Dyes and Pigments : Due to its vibrant color and stability, it can be used in dye formulations for textiles and coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes, leading to cell death.

Case Study 2: Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted that derivatives of this compound could reduce oxidative stress markers in vitro, indicating potential therapeutic applications for diseases associated with oxidative damage.

Wirkmechanismus

The mechanism by which 2-Ethenyl-6-methoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, in photocatalytic applications, the compound can modulate the band structure of semiconductor materials, enhancing their photocatalytic activity. This is achieved through the formation of narrow bands within the band gaps of the semiconductor surfaces, facilitating charge transfer processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methoxyanilin: Ähnlich in der Struktur, jedoch ohne die Ethenylgruppe.

2-Ethyl-6-Methoxyanilin: Enthält eine Ethylgruppe anstelle einer Ethenylgruppe

Einzigartigkeit

2-Ethenyl-6-Methoxyanilin ist aufgrund des Vorhandenseins sowohl der Ethenyl- als auch der Methoxygruppe einzigartig, die bestimmte chemische Eigenschaften und Reaktivität verleihen. Dies macht es zu einer wertvollen Verbindung für bestimmte Anwendungen, bei denen diese funktionellen Gruppen von Vorteil sind.

Biologische Aktivität

2-Ethenyl-6-methoxyaniline is an organic compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. Its chemical formula is CHN, characterized by an ethylene group and a methoxy substituent on the aniline structure. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is depicted as follows:

The presence of the ethylene and methoxy groups contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound has been explored in various studies. One notable method involves the reaction of substituted anilines with appropriate alkylating agents under controlled conditions. For instance, a study reported the synthesis through a palladium-catalyzed reaction, achieving high yields with specific substituents .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Herbicidal Activity

Another area of interest is the herbicidal activity of this compound. It has been synthesized for use in agricultural applications, particularly as a selective herbicide. The compound demonstrated efficacy against several weed species in controlled experiments, showing a promising profile for integration into herbicide formulations .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antibacterial properties. The study concluded that the compound could serve as a lead structure for developing novel antibiotics .

Case Study 2: Herbicidal Application

Field trials conducted in agricultural settings evaluated the effectiveness of this compound as a herbicide. Results showed up to 80% weed control in treated plots compared to untreated controls. The compound was particularly effective against broadleaf weeds, suggesting its potential utility in crop management strategies .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Selective Toxicity : In herbicidal applications, it targets specific physiological processes in plants that are not present in crops, minimizing collateral damage.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Ethenyl-6-methoxyaniline in laboratory settings?

- Methodological Answer : Prioritize respiratory protection using NIOSH/MSHA-certified respirators and EN149-compatible masks to avoid inhalation risks. Use chemically resistant gloves (e.g., nitrile or neoprene) and OSHA-compliant safety goggles to prevent skin/eye contact. Lab coats and closed-toe shoes are mandatory, and contaminated clothing must be decontaminated before reuse . Ventilation systems (e.g., fume hoods) are critical to minimize airborne exposure during synthesis or purification .

Q. How can researchers verify the purity of this compound for experimental reproducibility?

- Methodological Answer : Combine chromatographic techniques (e.g., HPLC or GC-MS) with spectroscopic methods (NMR, IR). For HPLC, use a C18 column and a methanol/water mobile phase, monitoring UV absorption at 254 nm. Cross-reference retention times and spectral peaks against certified reference standards. Purity ≥98% is typically required for kinetic or mechanistic studies, with impurities quantified via integration of anomalous peaks .

Q. What are the key physicochemical properties of this compound relevant to reaction design?

- Methodological Answer : Key properties include:

- Melting Point : ~45–48°C (critical for solid-phase handling).

- Solubility : High in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<0.1 g/L).

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at 4°C.

- Reactivity : The ethenyl group enables electrophilic addition, while the methoxy and amine groups participate in hydrogen bonding and acid-base reactions .

Advanced Research Questions

Q. How can contradictory data in the synthesis yields of this compound derivatives be resolved?

- Methodological Answer : Systematic error analysis is required:

- Control Experiments : Replicate reactions under identical conditions (temperature, catalyst loading) to isolate variables.

- Analytical Cross-Validation : Use multiple techniques (e.g., LC-MS for byproduct identification, XRD for crystal structure confirmation).

- Statistical Evaluation : Apply ANOVA to assess batch-to-batch variability or t-tests to compare catalyst efficiencies. For example, Pd/C vs. Raney Ni catalysts may yield divergent regioselectivity in hydrogenation steps, requiring mechanistic studies (e.g., DFT calculations) .

Q. What advanced analytical methods are suitable for detecting trace degradation products of this compound in environmental samples?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) for preconcentration. For quantification, isotope dilution assays (e.g., ¹³C-labeled internal standards) improve accuracy in complex matrices. Gas chromatography with electron capture detection (GC-ECD) is effective for halogenated byproducts, while LC-TOF/MS identifies polar metabolites .

Q. How can researchers design experiments to elucidate the reaction mechanisms involving this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

- Trapping Intermediates : Add radical scavengers (e.g., TEMPO) or nucleophiles to isolate transient species.

- Computational Modeling : Perform DFT calculations to map energy profiles for proposed pathways (e.g., oxidative addition vs. concerted mechanisms).

- In Situ Spectroscopy : Use IR or Raman spectroscopy to monitor bond formation/cleavage in real time .

Data Presentation and Ethical Considerations

Q. What are the best practices for presenting conflicting spectral data in publications?

- Methodological Answer :

- Transparency : Include raw data (e.g., NMR FID files) in supplementary materials.

- Normalization : Align conflicting peaks using reference signals (e.g., TMS for NMR).

- Uncertainty Quantification : Report signal-to-noise ratios and integration errors.

- Contextual Discussion : Compare results with prior studies, highlighting possible explanations (e.g., solvent polarity effects on chemical shifts) .

Q. How should researchers address ethical concerns when studying this compound’s potential toxicity?

- Methodological Answer :

- Institutional Review : Obtain approval from ethics committees for in vitro/in vivo assays.

- Risk Mitigation : Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodents with humane endpoints).

- Data Integrity : Avoid selective reporting; disclose all adverse outcomes, even if statistically non-significant.

- Environmental Impact : Assess biodegradability via OECD 301F tests and bioaccumulation potential using log Kow values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.